4-Bromo-3,5-dihydroxybenzoic acid
Overview
Description
4-Bromo-3,5-dihydroxybenzoic acid is an organic compound with the molecular formula C7H5BrO4 It is a derivative of benzoic acid, characterized by the presence of bromine and two hydroxyl groups on the benzene ring
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives, which this compound is a part of, often interact with various enzymes and receptors in the body .
Mode of Action
As a derivative of benzoic acid, it may share similar interactions, which often involve binding to and modulating the activity of target enzymes or receptors .
Result of Action
It’s known that the compound is hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds between the hydroxyl groups of the compound and the active sites of the enzymes or proteins .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dihydroxybenzoic acid typically involves the bromination of 3,5-dihydroxybenzoic acid. This can be achieved through the following steps:
Bromination Reaction: 3,5-dihydroxybenzoic acid is dissolved in a suitable solvent such as acetic acid. Bromine is then added dropwise to the solution under controlled temperature conditions to ensure selective bromination at the 4-position.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3,5-dihydroxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidized Products: Quinones or other oxidized forms.
Esters: Various ester derivatives depending on the alcohol used.
Scientific Research Applications
4-Bromo-3,5-dihydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
3,5-Dihydroxybenzoic Acid: Lacks the bromine atom, which can significantly alter its chemical properties and reactivity.
4-Bromo-2,6-dihydroxybenzoic Acid: Similar structure but with different positions of hydroxyl groups, leading to different chemical behavior.
4-Bromo-3,5-dimethoxybenzoic Acid: Contains methoxy groups instead of hydroxyl groups, affecting its solubility and reactivity.
Properties
IUPAC Name |
4-bromo-3,5-dihydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO4/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,9-10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTRHYYFCDEALP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066076 | |
Record name | Benzoic acid, 4-bromo-3,5-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16534-12-6 | |
Record name | 4-Bromo-3,5-dihydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16534-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-bromo-3,5-dihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016534126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-3,5-dihydroxybenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4-bromo-3,5-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-bromo-3,5-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3,5-dihydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.900 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 4-bromo-3,5-dihydroxybenzoic acid in chemical synthesis?
A1: this compound serves as a valuable building block in organic synthesis. [, , ] It acts as an intermediate in synthesizing pyrimidine-based pharmaceuticals [] and is a key starting material for the total synthesis of naturally occurring compounds like 3-oxo- and 3β-hydroxytauranin. [] The molecule's structure, with its reactive bromine substituent and two hydroxyl groups, allows for further derivatization and incorporation into complex molecular frameworks.
Q2: How does this compound interact with N-donor compounds?
A2: Research has shown that this compound can form supramolecular assemblies with various N-donor compounds like 4,4'-bipyridine and 1,2-bis(4-pyridyl)ethane. [] The interactions primarily occur through hydrogen bonding, involving the hydroxyl and carboxyl groups of the acid with the nitrogen atoms of the N-donor molecules. [] This recognition process leads to the formation of intriguing supramolecular architectures, including stacked sheets and even complex interpenetrated networks. []
Q3: What is known about the crystal structure of this compound?
A3: The crystal structure of this compound monohydrate has been determined using single-crystal X-ray diffraction. [] The packing arrangement within the crystal lattice is significantly influenced by the presence of O—H⋯O hydrogen bonds. [] These interactions contribute to the stability and overall structural features observed in the solid state.
Q4: Has this compound been used in the development of bifunctional catalysts?
A4: Yes, researchers have successfully incorporated this compound as a starting material in the synthesis of concave pyridines designed for bifunctional acid-base catalysis. [] The molecule's structure allows for its integration into larger macrocyclic systems containing both acidic and basic sites. [] These bifunctional catalysts hold promise for facilitating various chemical transformations by simultaneously activating both electrophilic and nucleophilic reaction partners.
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